molecular formula C23H16ClN5O2S B15035022 N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B15035022
M. Wt: 461.9 g/mol
InChI Key: AVKYJEPGHWFQJR-UHFFFAOYSA-N
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Description

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzotriazole ring, a benzofuran ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with benzotriazole derivatives under specific conditions. One common method involves the use of acetic acid as a solvent, which facilitates the reaction and yields the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzotriazole sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its combination of benzotriazole and benzofuran rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16ClN5O2S

Molecular Weight

461.9 g/mol

IUPAC Name

N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H16ClN5O2S/c1-13-6-8-16(12-17(13)24)29-27-18-9-7-15(11-19(18)28-29)25-23(32)26-22(30)21-10-14-4-2-3-5-20(14)31-21/h2-12H,1H3,(H2,25,26,30,32)

InChI Key

AVKYJEPGHWFQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4)Cl

Origin of Product

United States

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